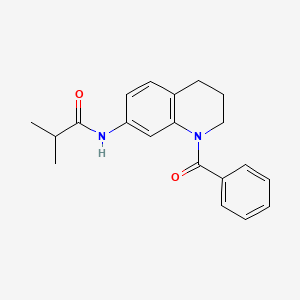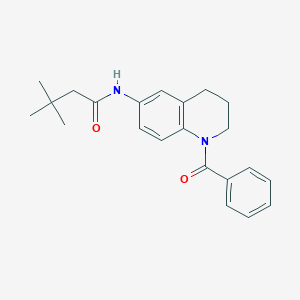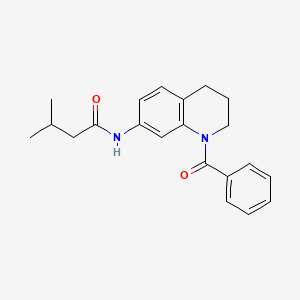
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide, also known as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropionamide, is a novel synthetic compound with a wide range of potential applications in the scientific and medical fields. It has a variety of properties that make it an attractive target for research, including its ability to act as a potent inhibitor of certain enzymes and its low toxicity. The compound has been studied for its potential use in cancer therapy, as well as its ability to act as a neuroprotective agent.
Aplicaciones Científicas De Investigación
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been studied for its potential use in cancer therapy, as well as its ability to act as a neuroprotective agent. It has been found to be an effective inhibitor of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid-beta levels in the brain. Furthermore, the compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been found to reduce the levels of dopamine in the brain.
Mecanismo De Acción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been found to act as an inhibitor of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. The compound has also been found to act as a neuroprotective agent, as it has been shown to reduce amyloid-beta levels in the brain. Furthermore, the compound has been found to reduce the levels of dopamine in the brain, which is thought to be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
This compound(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been found to have a variety of biochemical and physiological effects on the body. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. Additionally, the compound has been found to reduce amyloid-beta levels in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease. Furthermore, the compound has been found to reduce the levels of dopamine in the brain, which is thought to be beneficial in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is soluble in organic solvents. Additionally, the compound has a low toxicity, making it safe to use in laboratory experiments. However, the compound has some limitations for laboratory experiments. It is not very stable, and its potency can be diminished over time. Additionally, the compound has a low solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has a wide range of potential applications in the scientific and medical fields. Further research into the compound could lead to the development of new methods for synthesizing the compound, as well as the discovery of new potential applications for the compound. Additionally, further research into the compound could lead to the discovery of new biochemical and physiological effects of the compound, as well as the development of new methods for utilizing the compound in laboratory experiments. Finally, further research into the compound could lead to the development of new methods for delivering the compound to the body, as well as the discovery of new potential side effects of the compound.
Métodos De Síntesis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide can be synthesized using a variety of methods, including the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl methanesulfonate with 2-methylpropionamide in the presence of pyridine. The reaction yields a white crystalline product that is soluble in organic solvents such as dichloromethane and ethyl acetate. Other methods for the synthesis of the compound include the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl methanesulfonate with 2-methylpropionamide in the presence of an aqueous base, such as sodium hydroxide. The product is a white crystalline solid that is soluble in organic solvents.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-11-10-15-9-6-12-22(18(15)13-17)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGPPQDNLRLVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B6566258.png)

![4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566270.png)
![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)

![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566305.png)


![2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6566338.png)
![3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B6566339.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B6566347.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B6566359.png)
![N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6566360.png)